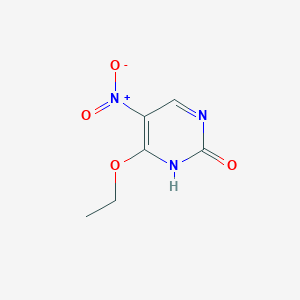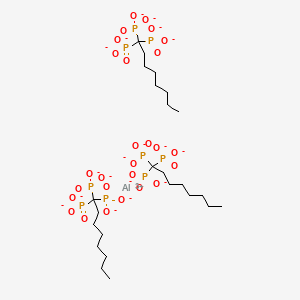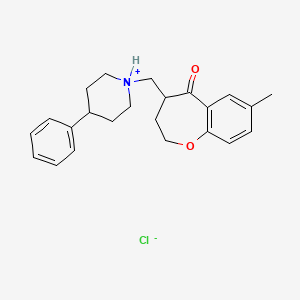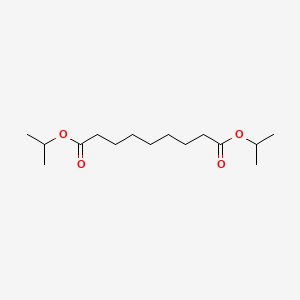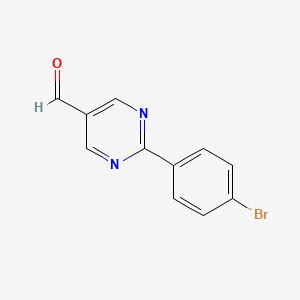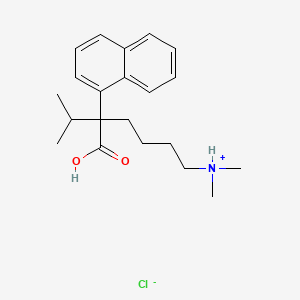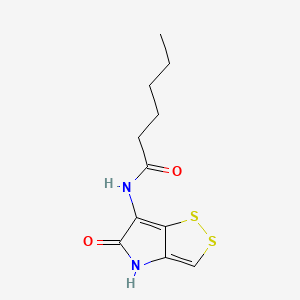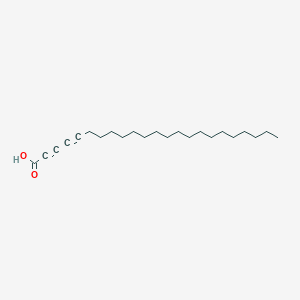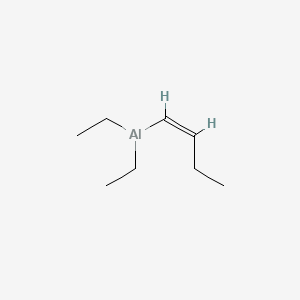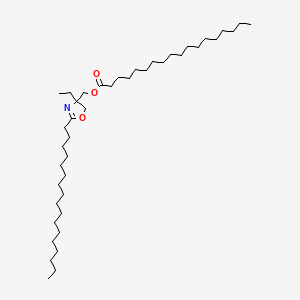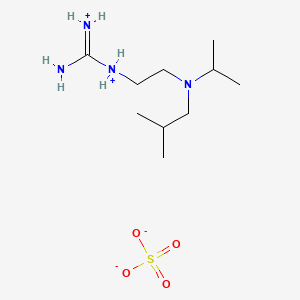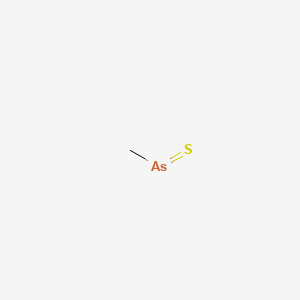
Arsine, methylthioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thioarsorosomethane can be synthesized through the reaction of methylarsine with sulfur. The reaction typically involves the use of a solvent such as benzene or toluene and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of thioarsorosomethane involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Thioarsorosomethane undergoes various chemical reactions, including:
Oxidation: Thioarsorosomethane can be oxidized to form methylarsinic acid and sulfur dioxide.
Reduction: It can be reduced to form methylarsine and hydrogen sulfide.
Substitution: The compound can undergo substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds, with the reactions conducted under inert atmospheres to prevent unwanted oxidation.
Major Products Formed
Oxidation: Methylarsinic acid and sulfur dioxide.
Reduction: Methylarsine and hydrogen sulfide.
Substitution: Various organoarsenic compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Thioarsorosomethane has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialized materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of thioarsorosomethane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular pathways, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylarsine: Similar in structure but lacks the sulfur atom.
Methylarsinic acid: An oxidized form of thioarsorosomethane.
Arsenic trioxide: Another organoarsenic compound with different chemical properties.
Uniqueness
Thioarsorosomethane is unique due to the presence of both arsenic and sulfur atoms, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
2533-82-6 |
|---|---|
Molekularformel |
CH3AsS |
Molekulargewicht |
122.02 g/mol |
IUPAC-Name |
thioarsorosomethane |
InChI |
InChI=1S/CH3AsS/c1-2-3/h1H3 |
InChI-Schlüssel |
HZQMVTWIBHMLHY-UHFFFAOYSA-N |
Kanonische SMILES |
C[As]=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


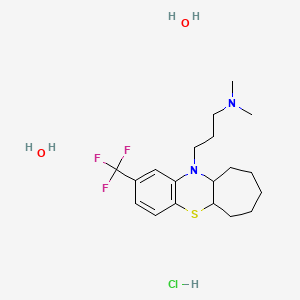

![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)
